2'-Chloro-4',5'-difluoroacetophenone
Overview
Description
2’-Chloro-4’,5’-difluoroacetophenone is a chemical compound with the molecular formula C8H5ClF2O . It has a molecular weight of 190.57 g/mol . The compound is also known by other names such as 1-(2-chloro-4,5-difluorophenyl)ethanone and 2-chloro-4,5-difluoroacetophenone .
Molecular Structure Analysis
The compound has a planar structure with a central carbonyl group (C=O) attached to a methyl group (CH3) and a phenyl ring. The phenyl ring carries two fluorine atoms and one chlorine atom . The InChI string representation of the compound isInChI=1S/C8H5ClF2O/c1-4(12)5-2-7(10)8(11)3-6(5)9/h2-3H,1H3
. Physical And Chemical Properties Analysis
The compound has a computed XLogP3-AA value of 2.4, indicating its lipophilicity . It has no hydrogen bond donors and three hydrogen bond acceptors . The topological polar surface area is 17.1 Ų . The compound’s complexity, as computed by PubChem, is 186 .Scientific Research Applications
- Allyl Alcohol Synthesis : 2’-Chloro-4’,5’-difluoroacetophenone has been used in the synthesis of allyl alcohol . Allyl alcohol is a versatile compound with applications in the production of resins, plastics, and pharmaceuticals.
- Protein Tyrosine Phosphatase Inhibition : Derivatives of α-haloacetophenones, including 2’-Chloro-4’,5’-difluoroacetophenone, have been tested for their ability to inhibit protein tyrosine phosphatases such as SHP-1 and PTP1B . These enzymes play crucial roles in cellular signaling pathways, making them potential drug targets for diseases like cancer and diabetes.
Synthetic Chemistry and Organic Synthesis
Medicinal Chemistry
Safety and Hazards
Mechanism of Action
Target of Action
It has been used in the synthesis of various pharmaceutical compounds , suggesting that its targets could be diverse depending on the final compound it is used to synthesize.
Mode of Action
It is known to be a vital intermediate in the synthesis of certain pharmaceutical compounds . The compound’s interaction with its targets and any resulting changes would depend on the specific biochemical reactions involved in these synthesis processes.
Biochemical Pathways
As an intermediate in pharmaceutical synthesis, it likely participates in various biochemical reactions that lead to the formation of the final therapeutic compounds .
Result of Action
As an intermediate in the synthesis of pharmaceutical compounds, its effects would be seen in the therapeutic action of these final compounds .
properties
IUPAC Name |
1-(2-chloro-4,5-difluorophenyl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClF2O/c1-4(12)5-2-7(10)8(11)3-6(5)9/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNODNMUCMFITCS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1Cl)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClF2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10371399 | |
Record name | 2'-Chloro-4',5'-difluoroacetophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10371399 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2'-Chloro-4',5'-difluoroacetophenone | |
CAS RN |
121872-94-4 | |
Record name | 2'-Chloro-4',5'-difluoroacetophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10371399 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2'-Chloro-4',5'-difluoroacetophenone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
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